![molecular formula C11H9BrN4S B10778792 1-(4-Bromo-3-methyl-phenyl)-5-prop-2-ynylsulfanyl-tetrazole](/img/structure/B10778792.png)
1-(4-Bromo-3-methyl-phenyl)-5-prop-2-ynylsulfanyl-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by its unique structure, which allows it to interact with specific biological targets, making it a promising candidate for drug development.
Vorbereitungsmethoden
The preparation of NSC343550 involves several synthetic routes and reaction conditions. The industrial production methods for this compound typically include the following steps:
Synthesis of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds that serve as building blocks for NSC343550.
Reaction Conditions: These intermediates undergo a series of chemical reactions under controlled conditions, such as specific temperatures, pressures, and pH levels, to form the final compound.
Analyse Chemischer Reaktionen
NSC343550 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
NSC343550 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the study of biological pathways and mechanisms, particularly those related to viral infections.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of NSC343550 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to viral proteins and inhibiting their function, thereby preventing the replication and spread of the virus. The molecular targets of NSC343550 include viral enzymes and receptors that are essential for the viral life cycle .
Vergleich Mit ähnlichen Verbindungen
NSC343550 can be compared with other similar compounds, such as:
Oseltamivir: Both compounds are used in the treatment of influenza, but NSC343550 has a different mechanism of action and molecular target.
Zanamivir: Similar to oseltamivir, zanamivir is another antiviral drug used for influenza, but NSC343550 offers a unique approach to inhibiting viral replication.
Eigenschaften
Molekularformel |
C11H9BrN4S |
---|---|
Molekulargewicht |
309.19 g/mol |
IUPAC-Name |
1-(4-bromo-3-methylphenyl)-5-prop-2-ynylsulfanyltetrazole |
InChI |
InChI=1S/C11H9BrN4S/c1-3-6-17-11-13-14-15-16(11)9-4-5-10(12)8(2)7-9/h1,4-5,7H,6H2,2H3 |
InChI-Schlüssel |
MZYMILHVEGGJOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N2C(=NN=N2)SCC#C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.